molecular formula C25H20N4O4 B12017815 [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate CAS No. 769153-06-2

[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate

Cat. No.: B12017815
CAS No.: 769153-06-2
M. Wt: 440.4 g/mol
InChI Key: QASSGZXMHHLPGE-RWPZCVJISA-N
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Description

[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazine ring, a naphthalene moiety, and an ethoxybenzoate group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of the individual components. The pyrazine-2-carbonylhydrazine can be synthesized through the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate. The naphthalene-2-carbaldehyde is then reacted with the pyrazine-2-carbonylhydrazine to form the hydrazone intermediate. Finally, the ethoxybenzoate group is introduced through esterification with 4-ethoxybenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the modification of its structure to enhance its pharmacological properties.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved stability, reactivity, or bioactivity.

Mechanism of Action

The mechanism of action of [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate involves its interaction with molecular targets in biological systems. The pyrazine and naphthalene moieties may interact with enzymes or receptors, modulating their activity. The ethoxybenzoate group could enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body.

Comparison with Similar Compounds

Similar Compounds

    [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-chlorobenzoate: Contains a chlorine atom instead of an ethoxy group.

Uniqueness

The uniqueness of [1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxybenzoate group may enhance its solubility and reactivity compared to similar compounds.

Properties

CAS No.

769153-06-2

Molecular Formula

C25H20N4O4

Molecular Weight

440.4 g/mol

IUPAC Name

[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate

InChI

InChI=1S/C25H20N4O4/c1-2-32-19-10-7-18(8-11-19)25(31)33-23-12-9-17-5-3-4-6-20(17)21(23)15-28-29-24(30)22-16-26-13-14-27-22/h3-16H,2H2,1H3,(H,29,30)/b28-15+

InChI Key

QASSGZXMHHLPGE-RWPZCVJISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=NC=CN=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=NC=CN=C4

Origin of Product

United States

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